4-Piperidinone, 1,2,5-trimethyl-, oxime
Description
Contextual Significance of Piperidinone Chemistry in Heterocyclic Research
Piperidinone scaffolds are of considerable interest in heterocyclic and medicinal chemistry. jocpr.com The piperidine (B6355638) ring is a common structural motif found in a vast number of natural products, particularly alkaloids, and synthetic pharmaceuticals. The presence of a carbonyl group in the piperidinone structure enhances its chemical versatility, making it a valuable building block for the synthesis of more complex molecules. jocpr.com
Substituted 4-piperidones are key intermediates in the synthesis of a range of compounds. jocpr.com Their applications are diverse, from their use in the Wittig reaction to the synthesis of spiro heterocycles and fused ring systems. jocpr.com The ability to modify the piperidinone ring at various positions allows for the fine-tuning of molecular properties, which is a crucial aspect of drug discovery and materials science.
Overview of Oxime Derivatives within Organic Synthesis
Oximes are a class of organic compounds characterized by the RR'C=NOH functional group. They are typically formed by the reaction of an aldehyde or a ketone with hydroxylamine (B1172632). This reaction is a reliable method for the protection and purification of carbonyl compounds.
Beyond their role as protecting groups, oximes are versatile intermediates in organic synthesis. They can undergo a variety of transformations, including the Beckmann rearrangement to form amides, reduction to amines, and participation in cycloaddition reactions. The nucleophilic and electrophilic nature of the oxime functional group allows for a wide array of chemical manipulations. Furthermore, oxime derivatives have been investigated for their potential biological activities. nih.govijprajournal.com
Structure
3D Structure
Properties
IUPAC Name |
N-(1,2,5-trimethylpiperidin-4-ylidene)hydroxylamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O/c1-6-5-10(3)7(2)4-8(6)9-11/h6-7,11H,4-5H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONKISBIHPDPWJL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(=NO)C(CN1C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80385125 | |
| Record name | 4-Piperidinone, 1,2,5-trimethyl-, oxime | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80385125 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
113849-83-5 | |
| Record name | 4-Piperidinone, 1,2,5-trimethyl-, oxime | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80385125 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Strategies for 4 Piperidinone, 1,2,5 Trimethyl , Oxime and Its Precursors
Synthesis of the 1,2,5-Trimethyl-4-piperidinone Core Structure
The construction of the 1,2,5-trimethyl-4-piperidinone heterocyclic system is a critical first stage. This can be achieved through various established and modern synthetic methodologies, including classical condensation reactions and more complex cyclization strategies.
Mannich Reaction and Related Condensation Approaches
The Mannich reaction is a versatile method for the synthesis of β-amino carbonyl compounds and is widely applied in the preparation of 4-piperidone (B1582916) derivatives. ias.ac.in In the context of 1,2,5-trimethyl-4-piperidinone, this reaction would theoretically involve the condensation of a suitable ketone, an aldehyde (typically formaldehyde), and a primary amine (methylamine). While specific examples for this exact trimethyl-substituted product are not extensively detailed, the general applicability of the Mannich reaction allows for the synthesis of a wide variety of 4-piperidones with different substituents. mdma.ch The reaction provides a direct route to introduce the necessary aminoalkyl groups into a molecule. ias.ac.in
A related condensation approach involves the reaction of chlorinated ketones with methylamine (B109427). One documented method for producing 1,2,5-trimethyl-4-piperidone involves the interaction of isopropenyl-2-chloropropylketone with a 25-30% aqueous solution of methylamine. google.com This reaction, when carried out in methylene (B1212753) chloride at a controlled temperature of 40-45°C, proceeds for approximately two hours. google.com The resulting organic layer is separated, the solvent is evaporated, and the final product is obtained through vacuum distillation, achieving yields as high as 82-84.9%. google.com
| Reactants | Solvent | Temperature | Reaction Time | Reported Yield |
|---|---|---|---|---|
| Isopropenyl-2-chloropropylketone, Aqueous Methylamine | Methylene Chloride | 40-45 °C | 2 hours | 82-84.9% |
Cyclization Methods for Piperidinone Ring Formation
The formation of the piperidinone ring is a key step that can be accomplished through several cyclization methods. These methods often start with acyclic precursors that are induced to form the heterocyclic ring structure.
Dieckmann Condensation: This is a classical and widely used method for synthesizing 4-piperidones. The process typically involves the intramolecular cyclization of a diester in the presence of a base to form a β-keto ester, which is then hydrolyzed and decarboxylated. dtic.milresearchgate.net For the synthesis of 1,2,5-trimethyl-4-piperidone, the precursors would be methyl methacrylate, methyl crotonate, and methylamine, which first form a diester intermediate. google.com This intermediate then undergoes the Dieckmann cyclization. However, this method has notable disadvantages, including being a multi-stage process, having a long duration, and often resulting in low yields (around 33%). google.com Furthermore, it requires the use of hazardous reagents like metallic potassium or alkali metal amides. google.com Careful control of reaction conditions is crucial, as the process is reversible and can be subject to a retro-Dieckmann reaction. researchgate.netsci-hub.st
Other Cyclization Strategies: Beyond the Dieckmann condensation, other methods have been developed for piperidone ring formation. These include:
Nazarov Cyclization: This method can be performed on ynedienes, which are hydrated to form a dienone that subsequently undergoes a double Michael addition to yield the 4-piperidone ring. dtic.mil
Cycloaddition Chemistry: Concerted olefin-iminium ion cyclization represents another pathway to form piperidine (B6355638) structures, which can be precursors to piperidones. dtic.mil
Reaction with Dichloropentanone: N-substituted-4-piperidones can be synthesized through the cyclization of 1,5-dichloro-3-pentanone with an appropriate primary amine. guidechem.com
| Method | General Precursors | Key Features | Reported Disadvantages |
|---|---|---|---|
| Dieckmann Condensation google.comdtic.mil | Diesters (from acrylates and amines) | Intramolecular base-catalyzed cyclization | Multi-step, low yield (e.g., 33%), hazardous reagents google.com |
| Nazarov Cyclization dtic.mil | Ynedienes | Involves chemoselective hydration and double Michael addition | Requires specific functionalized precursors |
| From Dichloropentanone guidechem.com | 1,5-dichloro-3-pentanone, Primary Amine | Direct cyclization approach | Precursor synthesis may add steps |
Green Chemistry Principles in Piperidinone Synthesis
The application of green chemistry principles aims to develop more environmentally benign and efficient synthetic routes. unibo.it In the synthesis of N-substituted piperidones, this often involves reducing the number of steps, using safer solvents, and improving atom economy. nih.govresearchgate.netscribd.com
One of the key improvements over classical methods like the Dieckmann condensation is the development of more direct synthetic pathways. scribd.com For instance, the synthesis of 1,2,5-trimethyl-4-piperidone from a chlorinated ketone and an aqueous solution of methylamine can be seen as a step towards greener chemistry. google.com This method avoids the use of highly flammable and explosive alkali metals required in some Dieckmann procedures and simplifies the work-up process by eliminating stages like steaming and extraction. google.com The use of an aqueous amine solution also reduces the reliance on volatile organic solvents. Furthermore, modern approaches focus on catalysts that can improve reaction efficiency and reduce environmental impact, such as using ammonium (B1175870) formate (B1220265) in certain condensation reactions to synthesize piperidone derivatives. researchgate.net
Conversion of 1,2,5-Trimethyl-4-piperidinone to its Oxime
The final step in the synthesis of the target compound is the conversion of the ketone functional group in 1,2,5-trimethyl-4-piperidinone into an oxime. This is a standard transformation in organic chemistry.
Reaction with Hydroxylamine (B1172632) Hydrochloride
The oximation of a ketone is typically achieved by reacting it with hydroxylamine, often in the form of its hydrochloride salt (NH₂OH·HCl), in the presence of a base. orgsyn.org The base is required to neutralize the HCl released from the hydroxylamine hydrochloride, thereby liberating the free hydroxylamine which then acts as the nucleophile.
The general procedure involves stirring the ketone (1,2,5-trimethyl-4-piperidinone) with hydroxylamine hydrochloride in a suitable solvent, such as ethanol. orgsyn.org A base, commonly pyridine (B92270), is added to the mixture. orgsyn.org The reaction is often heated to facilitate the condensation reaction between the ketone's carbonyl group and the hydroxylamine. Upon completion, a work-up procedure involving the addition of water and extraction with an organic solvent is typically employed to isolate the oxime product. orgsyn.org The synthesis of various piperidin-4-one oxime derivatives has been reported, highlighting the general utility of this reaction. ijprajournal.com
| Reactant | Reagent | Base | Solvent | General Conditions |
|---|---|---|---|---|
| 1,2,5-Trimethyl-4-piperidinone | Hydroxylamine Hydrochloride | Pyridine | Ethanol | Heating (e.g., 60 °C), followed by aqueous work-up |
Considerations for Stereoselective Oxime Formation (E/Z Isomers)
The formation of an oxime from an unsymmetrical ketone introduces a new stereocenter at the C=N double bond, leading to the possibility of E (entgegen) and Z (zusammen) geometric isomers. The stereochemical outcome of the oximation reaction can be influenced by several factors, including steric hindrance around the carbonyl group and the reaction conditions (e.g., pH, temperature).
In the case of 1,2,5-trimethyl-4-piperidinone, the piperidinone ring is not planar and adopts a chair conformation. The substituents, particularly the methyl groups at the C-2 and C-5 positions, create a specific steric environment around the C-4 carbonyl group. The approach of the hydroxylamine nucleophile can be sterically hindered, which may lead to a preferential formation of one isomer over the other. The relative thermodynamic stabilities of the E and Z isomers will also play a role in the final product ratio, especially if the reaction is allowed to reach equilibrium. The specific ratio of E/Z isomers formed for 4-Piperidinone, 1,2,5-trimethyl-, oxime would require detailed experimental analysis, but the principles of steric control are fundamental to predicting the likely major isomer.
Inability to Generate Article on "this compound" Due to Lack of Available Spectroscopic Data
Despite a comprehensive search of publicly available scientific databases and literature, detailed spectroscopic data for the chemical compound "this compound" could not be located. As a result, the generation of a thorough and scientifically accurate article adhering to the requested outline is not possible at this time.
The initial and subsequent targeted searches for the structural and spectroscopic characterization of "this compound" did not yield specific experimental data for its Infrared (IR) spectroscopy, Ultraviolet-Visible (UV-Vis) absorption, Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), or advanced two-dimensional NMR techniques (e.g., COSY, HMBC, NOESY).
While information is available for the parent ketone, 1,2,5-trimethyl-4-piperidinone, and for other structurally related piperidinone oximes, the strict requirement to focus solely on "this compound" prevents the use of data from these analogous compounds. The generation of an article with the specified level of detail and scientific accuracy is contingent upon the availability of experimental data for the precise compound .
Therefore, the following sections of the requested article outline cannot be completed:
Structural and Spectroscopic Characterization of 4 Piperidinone, 1,2,5 Trimethyl , Oxime
Nuclear Magnetic Resonance (NMR) Spectroscopy
Advanced Two-Dimensional NMR Techniques (e.g., COSY, HMBC, NOESY)
Without access to the necessary spectroscopic data, any attempt to create the requested content would fall short of the required standards of accuracy and detail. We will continue to monitor for the availability of this information and will be prepared to generate the article should the data become publicly accessible in the future.
Mass Spectrometry (MS) for Molecular Characterization
Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions, providing information about the molecular weight and structure of a compound. In the analysis of 4-Piperidinone, 1,2,5-trimethyl-, oxime, electron ionization (EI) would likely be employed, leading to the formation of a molecular ion (M+) and various fragment ions.
The molecular formula of this compound is C₉H₁₈N₂O, which corresponds to a molecular weight of approximately 170.25 g/mol . The mass spectrum would be expected to show a molecular ion peak at m/z = 170.
Table 1: Predicted Mass Spectrometry Fragmentation Data for this compound
| Fragment Ion | Proposed Structure | m/z (Predicted) |
| [M]+• | [C₉H₁₈N₂O]+• | 170 |
| [M - CH₃]+ | Loss of a methyl group | 155 |
| [M - C₂H₅]+ | Loss of an ethyl group | 141 |
| [M - NOH]+ | Loss of the hydroxylamine (B1172632) radical | 137 |
Note: The fragmentation pattern is predictive and based on the general principles of mass spectrometry.
X-ray Diffraction Studies for Solid-State Structure
X-ray diffraction analysis of a single crystal provides definitive information about the three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and conformational details. For this compound, which is expected to be a crystalline solid at room temperature, X-ray crystallography would reveal the precise geometry of the molecule.
Based on studies of similar substituted piperidin-4-one derivatives, the six-membered piperidine (B6355638) ring is expected to adopt a stable chair conformation. In this conformation, the substituents (the N-methyl group and the methyl groups at positions 2 and 5) would likely occupy equatorial positions to minimize steric hindrance.
The oxime group at the C4 position can exist as either E or Z isomers. The specific isomer formed would be determined by the reaction conditions during its synthesis. X-ray diffraction would unambiguously determine the stereochemistry of the C=N-OH group. The crystal packing would likely be influenced by intermolecular hydrogen bonding involving the oxime's hydroxyl group.
Table 2: Predicted Crystallographic Data for this compound
| Parameter | Predicted Value/Information |
| Crystal System | Monoclinic or Orthorhombic |
| Space Group | P2₁/c or similar |
| Conformation | Chair conformation for the piperidine ring |
| Substituent Orientation | Equatorial orientation of methyl groups |
| Oxime Stereochemistry | E or Z isomer |
Note: This data is predictive and based on the analysis of structurally related compounds.
Elemental Analysis for Compositional Verification
Elemental analysis is a crucial technique for verifying the empirical and molecular formula of a synthesized compound. By measuring the mass percentages of the constituent elements (carbon, hydrogen, nitrogen, and oxygen), it is possible to confirm the compound's purity and stoichiometric composition.
For this compound, with the molecular formula C₉H₁₈N₂O, the theoretical elemental composition can be calculated. Experimental values obtained from an elemental analyzer should closely match these theoretical percentages to confirm the identity and purity of the compound.
Table 3: Theoretical Elemental Composition of this compound
| Element | Symbol | Atomic Mass ( g/mol ) | Number of Atoms | Total Mass ( g/mol ) | Percentage (%) |
| Carbon | C | 12.01 | 9 | 108.09 | 63.49 |
| Hydrogen | H | 1.01 | 18 | 18.18 | 10.68 |
| Nitrogen | N | 14.01 | 2 | 28.02 | 16.46 |
| Oxygen | O | 16.00 | 1 | 16.00 | 9.40 |
| Total | 170.29 | 100.00 |
Note: The calculated percentages are based on the molecular formula C₉H₁₈N₂O.
Conformational Analysis and Stereochemical Considerations of 4 Piperidinone, 1,2,5 Trimethyl , Oxime
Preferred Conformations of the Piperidinone Ring System (Chair, Boat, Twist-Boat)
The flexible six-membered piperidinone ring can theoretically adopt several conformations, including the chair, boat, and twist-boat forms. The chair conformation is generally the most stable for simple piperidine (B6355638) rings due to the minimization of torsional and steric strain. However, the introduction of substituents can significantly alter this preference.
In substituted piperidin-4-one oximes, the conformational equilibrium is often shifted away from a perfect chair. Studies on related N-hydroxypiperidin-4-one oximes have shown that while some derivatives with minimal substitution exist predominantly in a chair conformation, the presence of multiple substituents can favor a boat or twist-boat conformation. researchgate.net For instance, analysis of various N-acyl-2r,6c-diphenylpiperidin-4-one oximes has revealed that many of these compounds exist largely in boat conformations. researchgate.net This deviation from the chair form is often attributed to the avoidance of unfavorable steric interactions between substituents.
In the case of 1,2,5-trimethyl-4-phenylpiperidin-4-ols, which share the same substitution pattern on the piperidine ring, the preferred conformation is highly dependent on the stereochemistry of the methyl groups. The γ- and β-isomers of this compound predominantly adopt a chair conformation with the 4-phenyl group in an equatorial position. rsc.org Conversely, the α-isomer shows evidence of significant skew-boat populations. rsc.org This suggests that for 4-Piperidinone, 1,2,5-trimethyl-, oxime, a simple chair conformation may not be the sole or even the most stable form, and the existence of non-chair conformations is highly probable.
Table 1: General Conformational Preferences in Substituted Piperidinone Systems
| Substitution Pattern | Preferred Conformation(s) | Reference |
| Minimally Substituted N-hydroxypiperidin-4-one oximes | Predominantly Chair | researchgate.net |
| N-acyl-2r,6c-diphenylpiperidin-4-one oximes | Largely Boat | researchgate.net |
| γ- and β-isomers of 1,2,5-trimethyl-4-phenylpiperidin-4-ols | Chair | rsc.org |
| α-isomer of 1,2,5-trimethyl-4-phenylpiperidin-4-ols | Skew-Boat | rsc.org |
Influence of Methyl Substituents on Ring Conformation
The three methyl groups in this compound play a pivotal role in determining the ring's conformation. The N-methyl group (at position 1) influences the nitrogen inversion barrier and the orientation of the lone pair. The methyl groups at positions 2 and 5, being adjacent to the nitrogen and in proximity to the sp2-hybridized carbon of the oxime, introduce significant steric hindrance.
Studies on substituted piperidin-4-one oxime ethers have demonstrated that sterically more hindered compounds, particularly those with methyl groups at both C-3 and C-5, tend to prefer a twist-boat conformation over a chair. nih.gov This preference arises from the need to alleviate the steric strain that would be present in a chair conformation, especially if the methyl groups were forced into axial or pseudo-axial positions.
Table 2: Influence of Methyl Substitution on Piperidinone Ring Conformation
| Compound Type | Substitution | Observed Conformational Preference | Reference |
| Piperidin-4-one oxime ethers | C-3 (Me) and C-5 (Me) | Twist-Boat | nih.gov |
| 1,2,5-trimethyl-4-phenylpiperidin-4-ols | α-isomer (c-2-Me, t-5-Me) | Skew-Boat | rsc.org |
| 1,2,5-trimethyl-4-phenylpiperidin-4-ols | γ- and β-isomers | Chair | rsc.org |
Stereochemistry of the Oxime Moiety and its Influence on Overall Conformation (E/Z Isomerism)
In related substituted piperidin-4-one oxime ethers, the E-isomer, where the N-O bond of the oxime ether moiety is oriented syn to C-5, has been deduced based on ¹H and ¹³C NMR spectral data. nih.gov The selective formation or preference for one isomer over the other is common in oxime synthesis and is often influenced by the steric bulk of the substituents on the ring. researchgate.net
The specific configuration of the oxime in this compound would influence the steric environment around the C-3 and C-5 positions. For instance, in the E-isomer, the hydroxyl group would be oriented towards one side of the ring, potentially engaging in hydrogen bonding or creating steric clashes with substituents on that side. Conversely, the Z-isomer would present a different set of interactions. The conformational preference of the piperidine ring is likely coupled to the stereochemistry of the oxime, with each isomer adopting the ring conformation that best accommodates the spatial arrangement of the oxime's hydroxyl group.
Table 3: E/Z Isomerism in Oximes
| Isomer | Description | Key Feature |
| E-isomer | The hydroxyl group and the higher priority group on the carbon of the C=N bond are on opposite sides. | Generally, the more sterically stable isomer in hindered systems. |
| Z-isomer | The hydroxyl group and the higher priority group on the carbon of the C=N bond are on the same side. | May be favored under specific reaction conditions or in less hindered systems. |
Conformational Studies of Derived Radical Species
The oxime functionality can be oxidized to form a stable iminoxyl radical. nih.gov These radical species are of interest in various chemical transformations. The formation of such a radical from this compound would result in a species where the geometry and conformation of the piperidine ring could be significantly altered.
While specific conformational studies on the radical derived from this compound are not extensively documented, general principles of radical chemistry suggest that the unpaired electron in the iminoxyl radical would be delocalized over the N-O fragment. This change in electronic structure at the C-4 position could influence the torsional angles and bond lengths within the piperidine ring, potentially leading to a different conformational preference compared to the parent oxime.
The study of such radical species often employs techniques like Electron Paramagnetic Resonance (EPR) spectroscopy, which can provide insights into the electronic environment of the unpaired electron and, indirectly, into the conformation of the molecule. The conformational analysis of these derived radicals is an area that warrants further investigation to fully comprehend the chemical behavior of this class of compounds.
Chemical Reactivity and Derivatization Pathways of 4 Piperidinone, 1,2,5 Trimethyl , Oxime
Transformations of the Oxime Group
The oxime functionality is a versatile handle for introducing a variety of substituents and for inducing rearrangements to form new cyclic structures.
The synthesis of O-substituted oxime derivatives, particularly oxime ethers, from piperidin-4-one oximes is a well-established method for creating new chemical entities. nih.gov These reactions typically involve the alkylation or acylation of the oxime's hydroxyl group. For instance, a series of substituted piperidin-4-one oxime ethers can be synthesized to explore their biological activities. nih.gov The stereochemistry of the resulting oxime ethers is an important aspect of their characterization, with the orientation of the N-O bond often being determined by NMR spectroscopy. nih.gov In many cases, the E-isomer is the thermodynamically preferred product. nih.gov
The synthesis of oxime esters can be achieved through various methods, including the reaction of oximes with α,β-unsaturated aldehydes catalyzed by N-heterocyclic carbenes. rsc.org This method offers a broad substrate scope, accommodating aliphatic, aromatic, and heteroaromatic aldehydes, and generally provides good yields of the corresponding saturated oxime esters. rsc.org
Table 1: Examples of O-Substituted Oxime Ether Derivatives Synthesized from Piperidin-4-one Oximes
| Derivative Name | Substituent on Oxygen | Reference |
| 1,3,5-trimethyl-2,6-diphenylpiperidin-4-one O-(2-chlorophenylmethyl)oxime | 2-chlorophenylmethyl | nih.gov |
| 1,3-dimethyl-2,6-diphenylpiperidin-4-one O-(2-chlorophenylmethyl)oxime | 2-chlorophenylmethyl | nih.gov |
| 1,3-dimethyl-2,6-diphenylpiperidin-4-one O-(2-bromophenylmethyl)oxime | 2-bromophenylmethyl | nih.gov |
| 2,6-diarylpiperidin-4-one O-methyloximes | methyl | nih.gov |
This table is interactive. Click on the headers to sort the data.
The Neber rearrangement is a significant transformation of ketoximes, converting them into α-aminoketones. wikipedia.org The reaction is initiated by the conversion of the oxime to an O-sulfonate, such as a tosylate, by reacting it with tosyl chloride. wikipedia.org Subsequent treatment with a base leads to the formation of a carbanion, which then displaces the tosylate group to form an azirine intermediate. wikipedia.org Hydrolysis of this intermediate yields the final α-aminoketone product. wikipedia.org A common side reaction that can occur is the Beckmann rearrangement. wikipedia.org
Reactions at the Piperidinone Ring Carbonyl and Alpha-Methylene Centers
The carbonyl group and the adjacent α-methylene centers of the piperidinone ring are also sites of significant reactivity.
The carbonyl group of the piperidinone ring is susceptible to nucleophilic attack. These reactions are fundamental to building molecular complexity. For example, the Claisen-Schmidt condensation of 4-piperidone (B1582916) derivatives with appropriate aldehydes can lead to the formation of bis(arylidene)monocarbonyl compounds. semanticscholar.org This reaction is typically catalyzed by an acid or a base. semanticscholar.org
Cyclization and Ring System Modifications
The piperidinone scaffold can undergo various cyclization and ring modification reactions to generate novel heterocyclic systems. These transformations often leverage the reactivity of both the oxime group and the piperidinone ring. While the provided search results allude to the synthesis of various piperidone derivatives, specific examples of cyclization and ring system modifications starting from 4-Piperidinone, 1,2,5-trimethyl-, oxime are not explicitly detailed.
Formation of Fused Heterocyclic Systems
The oxime moiety of this compound serves as a versatile precursor for the construction of various fused heterocyclic systems. The nitrogen and oxygen atoms of the oxime can participate in cyclization reactions with suitable reagents to form new rings fused to the piperidine (B6355638) core. These reactions often proceed through mechanisms involving intramolecular nucleophilic attack or cycloaddition.
One notable pathway involves the oxidative cyclization of oximes. For instance, the reaction of aryl oximes with tertiary propargyl alcohols, catalyzed by Rh(III), leads to the regioselective synthesis of functionalized isoquinoline (B145761) N-oxides. This process occurs under mild conditions and demonstrates a broad substrate scope. While this example involves an aryl oxime, a similar strategy could potentially be adapted for the cyclization of this compound derivatives.
Another approach is the copper-catalyzed domino cyclization of anilines with cyclobutanone (B123998) oxime, which yields spirotetrahydroquinoline derivatives. This reaction proceeds via a proposed mechanism involving the formation of an imine intermediate, followed by isomerization to an enamine, and subsequent intermolecular cyclization. This methodology highlights the potential for piperidinone oximes to undergo similar domino reactions to construct complex fused systems.
Furthermore, radical-ionic cascade reactions have been employed to assemble azabicyclo[4.3.0]nonanes from chiral allylsilanes bearing an oxime moiety. This process involves the addition of an α-iodoester to the enoxime, followed by a 5-exo-trig cyclization onto the aldoxime, ultimately leading to a lactam. This demonstrates the capacity of the oxime group to participate in radical cyclizations, offering another avenue for the synthesis of fused systems from this compound.
A summary of representative reactions for the formation of fused heterocyclic systems from oxime precursors is presented in the table below.
| Starting Material | Reagent(s) | Catalyst/Conditions | Product |
| Aryl oxime | Tertiary propargyl alcohol | Rh(III) catalyst | Isoquinoline N-oxide |
| Cyclobutanone oxime | Aniline | Copper catalyst | Spirotetrahydroquinoline |
| Chiral allylsilane with oxime moiety | α-iodoester | Et3B | Azabicyclo[4.3.0]nonane |
Synthesis of Bridged Piperidinone Derivatives
The synthesis of bridged piperidinone derivatives from this compound represents a sophisticated approach to creating conformationally constrained analogs. These bridged systems are of significant interest in drug design as they can lock the molecule in a specific conformation, potentially leading to enhanced biological activity and selectivity.
A powerful method for the construction of aza-bridged structures is the gold(I)-catalyzed annulation of alkene-tethered oxime ethers with N-allenamides. acs.orgnih.govfigshare.comfigshare.com This strategy allows for the straightforward assembly of piperidine-containing aza-bridged products. acs.orgnih.govfigshare.comfigshare.com The reaction proceeds under mild conditions and has been shown to be amenable to enantioselective variations. acs.orgnih.gov This methodology could be applied to a derivative of this compound where an alkene-tether has been installed, to generate novel bridged systems.
The general scheme for this transformation involves the reaction of an alkene-tethered oxime ether with an N-allenamide in the presence of a gold(I) catalyst. The catalyst activates the allene, which then undergoes a cascade of reactions with the oxime ether and the tethered alkene to form the bridged product. The specific nature of the catalyst and substrates influences the stereochemical outcome of the reaction.
| Reactant 1 | Reactant 2 | Catalyst | Product Type |
| Alkene-tethered oxime ether | N-allenamide | Gold(I) complex | Aza-bridged piperidine |
Regioselective and Diastereoselective Syntheses of Analogs
The synthesis of analogs of this compound with controlled stereochemistry is of paramount importance for structure-activity relationship studies. Regioselective and diastereoselective reactions allow for the precise placement of functional groups and the establishment of specific stereocenters, which can have a profound impact on the biological properties of the molecule.
The stereochemistry of substituted piperidin-4-one oxime ethers has been investigated, revealing that the conformation of the piperidine ring and the orientation of the oxime ether moiety can be controlled by the substitution pattern. nih.gov For instance, it has been observed that sterically less hindered compounds tend to adopt a chair conformation, while more hindered analogs may prefer a twist-boat conformation. nih.gov Furthermore, the orientation of the N-O bond of the oxime ether can be selectively formed as the E-isomer. nih.gov This inherent stereochemical preference can be exploited in the design of synthetic routes to specific diastereomers.
Rhodium-catalyzed C-H activation and cyclization reactions of oximes with alkynes have been shown to proceed with complementary regioselectivity depending on the cyclopentadienyl (B1206354) ligand used. nih.gov This allows for the selective synthesis of different pyridine (B92270) isomers, which could be a valuable tool in the synthesis of diverse analogs of this compound.
| Reaction Type | Key Feature | Outcome |
| Oximation of substituted piperidin-4-ones | Steric hindrance of substituents | Control of ring conformation (chair vs. twist-boat) and oxime geometry (E-isomer) |
| Rh(III)-catalyzed cyclization of oximes with alkynes | Choice of cyclopentadienyl ligand | Complementary regioselectivity in pyridine formation |
| Intramolecular cyclization of alkene-bearing amides | 6-endo-trig pathway | Regioselective formation of substituted piperidines |
| Halocyclization of N-propagyl-amino-pyrimidinones | 6-exo-dig pathway | Highly regioselective synthesis of pteridines |
Theoretical and Computational Investigations of 4 Piperidinone, 1,2,5 Trimethyl , Oxime
Quantum Mechanical Studies for Electronic Structure Analysis
Quantum mechanical calculations are fundamental to elucidating the electronic characteristics that govern the behavior of a molecule. These methods provide insights into orbital energies, charge distribution, and molecular reactivity.
Density Functional Theory (DFT) has become a primary method for investigating the electronic structure of piperidin-4-one derivatives due to its favorable balance of accuracy and computational cost. researchgate.net Studies on analogous piperidin-4-one oximes often employ the B3LYP functional with basis sets such as 6-311++G(d,p) to optimize the molecular geometry and calculate various electronic parameters. researchgate.net
Key findings from DFT analyses on related structures include:
Optimized Geometry: Calculations determine the most stable three-dimensional arrangement of atoms, including bond lengths, bond angles, and dihedral angles. For piperidin-4-one oximes, this typically confirms a chair conformation for the piperidine (B6355638) ring. researchgate.net
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The energy gap between HOMO and LUMO indicates the molecule's chemical stability and susceptibility to electronic excitation. A smaller gap suggests higher reactivity. The distribution of these orbitals reveals likely sites for electrophilic and nucleophilic attack.
Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution on the molecule's surface, identifying electron-rich (negative potential, typically red) and electron-poor (positive potential, typically blue) regions. researchgate.net For a piperidin-4-one oxime, negative potential is expected around the oxygen and nitrogen atoms of the oxime group, indicating sites prone to electrophilic attack.
Mulliken Atomic Charges: This analysis partitions the total molecular charge among the individual atoms, providing a quantitative measure of the electronic environment of each atom. researchgate.net
| Parameter | Representative Calculated Value | Significance |
| HOMO Energy | -6.5 eV | Indicates electron-donating ability |
| LUMO Energy | -0.8 eV | Indicates electron-accepting ability |
| HOMO-LUMO Gap | 5.7 eV | Relates to chemical stability and reactivity |
| Dipole Moment | 2.5 D | Measures overall polarity of the molecule |
Note: The values presented are representative for a piperidin-4-one oxime structure and are illustrative of typical DFT calculation outputs.
Semiempirical methods, such as Austin Model 1 (AM1), offer a faster, albeit less accurate, alternative to ab initio and DFT methods for studying large molecular systems. researchgate.netmpg.de These methods simplify the complex equations of quantum mechanics by incorporating empirical parameters derived from experimental data. mpg.de
In the context of 4-Piperidinone, 1,2,5-trimethyl-, oxime, AM1 can be effectively used for:
Preliminary Geometry Optimization: Before undertaking more computationally expensive DFT calculations, semiempirical methods can quickly provide a reasonable initial structure. researchgate.net
Screening Large Sets of Compounds: When studying a series of related derivatives, semiempirical methods can efficiently calculate properties like heat of formation and dipole moment for all compounds, identifying trends or selecting candidates for more rigorous analysis. scielo.br
While methods like AM1 and PM3 have been widely used, newer parameterizations such as RM1 have shown improvements in predicting energetics and geometries for various organic compounds. scielo.br
| Property | AM1 | PM3 | RM1 | DFT (B3LYP) |
| Heat of Formation (kcal/mol) | -25.8 | -28.2 | -27.5 | N/A |
| Dipole Moment (Debye) | 2.3 | 2.4 | 2.45 | 2.5 |
Note: This table provides a hypothetical comparison of results from different computational methods for a piperidinone derivative to illustrate relative trends.
Molecular Modeling for Conformational Landscape Exploration
The flexible six-membered ring of this compound can adopt several conformations. Molecular modeling techniques, ranging from molecular mechanics to quantum mechanical methods, are employed to explore this conformational landscape and identify the most stable isomers.
The key conformational features include:
Ring Conformation: The piperidine ring typically adopts a chair conformation to minimize steric strain. However, boat or twist-boat conformations can also exist, particularly in substituted derivatives. researchgate.net
Substituent Orientation: The methyl groups at the 1, 2, and 5 positions can be in either axial or equatorial positions. The lowest energy conformation usually places bulky substituents in the equatorial position to reduce steric hindrance.
Oxime Isomerism: The C=N-OH group of the oxime can exist as two geometric isomers, (E) and (Z).
Computational studies on similar N-substituted piperidin-4-one oximes have shown that boat conformations can be significantly populated. researchgate.net Molecular modeling can calculate the relative energies of these different conformers, allowing for the prediction of their populations at thermal equilibrium.
Computational Prediction of Spectroscopic Parameters
Computational methods, particularly DFT, are widely used to predict spectroscopic properties, which can then be compared with experimental data to confirm molecular structures.
Vibrational Frequencies (IR and Raman): DFT calculations can predict the vibrational spectra of molecules. The calculated frequencies for specific functional groups (e.g., O-H stretch, C=N stretch, N-O stretch) can be correlated with experimental peaks in IR and Raman spectra. This comparison helps in assigning experimental bands and verifying the proposed structure.
NMR Spectra: Theoretical calculations can predict the chemical shifts (¹H and ¹³C) and coupling constants for a molecule. These predicted values are often in good agreement with experimental NMR data and are invaluable for assigning signals and confirming the stereochemistry of the molecule, such as the relative orientation of the methyl groups. researchgate.net
Simulation of Reaction Mechanisms and Transition States
Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions. By mapping the potential energy surface, researchers can identify the lowest energy path from reactants to products.
For this compound, this approach can be used to study:
Oxime Formation: Simulating the reaction between 1,2,5-trimethyl-4-piperidinone and hydroxylamine (B1172632) to understand the reaction pathway and rate-determining steps.
Beckmann Rearrangement: The acid-catalyzed rearrangement of the oxime to a lactam is a classic reaction. DFT calculations can be used to model the transition state of this rearrangement, determine the activation energy, and predict which alkyl group is more likely to migrate, thus determining the product regioselectivity.
Hydrolysis or Reduction: The mechanisms for the hydrolysis of the oxime back to the ketone or its reduction to an amine can be elucidated, providing insights into the compound's stability and chemical reactivity.
These simulations provide detailed information about the geometry of transition states and the energy barriers of reactions, which is often difficult to obtain through experimental means alone.
Quantitative Structure-Activity Relationship (QSAR) Methodologies
Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. These models are widely used in drug discovery to predict the activity of new compounds and guide the design of more potent molecules.
In a QSAR study involving derivatives of this compound, the process would involve:
Data Set: A series of related piperidin-4-one oxime analogues with measured biological activity (e.g., antimicrobial, anticancer, or enzyme inhibitory activity) is required.
Descriptor Calculation: A wide range of molecular descriptors for each compound is calculated using computational methods. These descriptors quantify various aspects of the molecular structure.
Model Building: Statistical methods are used to build a mathematical equation that relates the descriptors to the observed biological activity.
| Descriptor Type | Examples | Information Provided |
| Electronic | HOMO/LUMO energies, Dipole moment, Atomic charges | Describes the molecule's electronic properties and ability to engage in electrostatic or orbital interactions. |
| Steric | Molecular weight, Molar refractivity, van der Waals volume | Describes the size and shape of the molecule, which is important for receptor fitting. |
| Hydrophobic | LogP (partition coefficient) | Describes the molecule's solubility and ability to cross biological membranes. |
| Topological | Connectivity indices (e.g., Kier & Hall indices) | Numerical representation of the molecular structure and branching. |
By identifying the key descriptors that influence activity, QSAR models can provide valuable insights into the mechanism of action and guide the synthesis of new, more effective compounds based on the 4-piperidinone oxime scaffold. nih.gov
In Vitro Biological Activity Research of 4 Piperidinone, 1,2,5 Trimethyl , Oxime and Its Analogs
Antimicrobial Activity Evaluation
Derivatives of 4-piperidinone have been systematically evaluated for their ability to inhibit the growth of various pathogenic bacteria and fungi. The inclusion of an oxime functional group, along with other substitutions on the piperidine (B6355638) ring, has been shown to modulate this antimicrobial potential.
Numerous studies have demonstrated that piperidin-4-one oxime esters and related derivatives possess significant antibacterial properties. These compounds have been tested against a panel of both Gram-positive and Gram-negative bacteria, with some exhibiting efficacy comparable to standard antibiotics. biomedpharmajournal.org
Research has shown that thiosemicarbazone derivatives of piperidin-4-ones, in particular, display good antibacterial activity when compared with the standard drug ampicillin. biomedpharmajournal.org The screening of these compounds against bacteria such as Staphylococcus aureus, Escherichia coli, and Bacillus subtilis has confirmed their potential as antibacterial agents. biomedpharmajournal.org Similarly, certain N-methyl-4-piperidone derivatives have shown inhibitory effects against various bacterial strains. japsonline.com The introduction of different functional groups to the piperidin-4-one scaffold is a key factor in modulating their antibacterial potency. ijprajournal.com
Below is a table summarizing the in vitro antibacterial activity of selected piperidin-4-one analogs from various studies.
| Compound Type | Bacterial Strain | Activity/MIC Value | Reference |
| Piperidin-4-one Thiosemicarbazones | Staphylococcus aureus | Good activity compared to Ampicillin | biomedpharmajournal.org |
| Piperidin-4-one Thiosemicarbazones | Escherichia coli | Good activity compared to Ampicillin | biomedpharmajournal.org |
| Piperidin-4-one Thiosemicarbazones | Bacillus subtilis | Good activity compared to Ampicillin | biomedpharmajournal.org |
| Piperidin-4-one Oxime Esters | Bacillus subtilis | Good activity | |
| Piperidin-4-one Oxime Esters | Pseudomonas aeruginosa | Good activity | |
| Piperidin-4-one Oxime Esters | Escherichia coli | Good activity | |
| 3,5-Bis-(2',4'-dichlorobenzilyden)-N-methyl-4-piperidone | Gram-positive & Gram-negative bacteria | Significant inhibition up to 125 µg/ml | japsonline.com |
The antifungal potential of 4-piperidinone oxime and its analogs has also been a subject of investigation. Studies reveal that these compounds are active against a range of fungal pathogens, including dermatophytes and yeast. For instance, thiosemicarbazone derivatives of piperidin-4-one have demonstrated significant antifungal activity against species like Microsporum gypseum, Microsporum canis, Trichophyton mentagrophytes, Trichophyton rubrum, and Candida albicans, with efficacy often compared to the standard drug terbinafine. biomedpharmajournal.org
The addition of the thiosemicarbazone moiety to the piperidine-4-one structure appears to enhance antifungal activity. biomedpharmajournal.org Furthermore, novel piperidin-4-one oxime esters have shown good activity against fungi such as Trichoderma viride and Aspergillus flavus.
The table below presents a summary of the in vitro antifungal efficacy of various piperidin-4-one derivatives.
| Compound Type | Fungal Strain | Activity/MIC Value | Reference |
| Piperidin-4-one Thiosemicarbazones | Microsporum gypseum | Significant activity compared to Terbinafine | biomedpharmajournal.org |
| Piperidin-4-one Thiosemicarbazones | Microsporum canis | Significant activity compared to Terbinafine | biomedpharmajournal.org |
| Piperidin-4-one Thiosemicarbazones | Trichophyton mentagrophytes | Significant activity compared to Terbinafine | biomedpharmajournal.org |
| Piperidin-4-one Thiosemicarbazones | Trichophyton rubrum | Significant activity compared to Terbinafine | biomedpharmajournal.org |
| Piperidin-4-one Thiosemicarbazones | Candida albicans | Significant activity compared to Terbinafine | biomedpharmajournal.org |
| Piperidin-4-one Oxime Esters | Trichoderma viride | Good activity | |
| Piperidin-4-one Oxime Esters | Aspergillus flavus | Good activity |
Studies on Enzyme Inhibition and Receptor Binding Interactions
Beyond direct antimicrobial action, analogs of 4-piperidinone have been investigated for their ability to interact with specific molecular targets, such as enzymes and receptors. A notable mechanism of action for some of these compounds is the inhibition of the proteasome, a key cellular complex involved in protein degradation. nih.govnih.govnih.gov Several piperidone derivatives containing α,β-unsaturated keto moieties have been identified as inhibitors of proteasome-associated deubiquitinases. nih.gov For example, certain novel piperidones were found to act as proteasome inhibitors by causing an increase in the levels of poly-ubiquitinated proteins in lymphoma and colon cancer cell lines. nih.gov
In addition to proteasome inhibition, other enzymatic and receptor interactions have been reported. Some pyrazole (B372694) derivatives synthesized from piperidine precursors have been suggested to act as good antibacterial agents through the inhibition of Topoisomerase IV. johnshopkins.edu Furthermore, a specific asymmetric synthesis of a 4-piperidone (B1582916) derivative was developed for its function as a smoothened receptor (SMO) inhibitor, highlighting the potential for these scaffolds to be tailored for specific receptor targets. nih.gov
Cytotoxicity Investigations in Cancer Cell Lines
A significant area of research for 4-piperidinone oxime and its analogs is their potential as anticancer agents. Various derivatives have demonstrated potent cytotoxicity against a range of human cancer cell lines, often with a degree of selectivity for tumor cells over non-malignant cells. mdpi.comnih.gov
The primary mechanism by which many cytotoxic piperidones induce cell death is through the activation of apoptosis, or programmed cell death. nih.govnih.gov Studies on novel piperidone compounds have shown they can induce several key hallmarks of apoptosis in cancer cells. These include the accumulation of reactive oxygen species (ROS), which leads to oxidative stress, and the activation of effector caspases such as caspase-3/7. nih.govresearchgate.net
A critical event in the apoptotic pathway induced by these compounds is the disruption of mitochondrial function. nih.gov Several 4-piperidone analogs have been shown to cause mitochondrial depolarization, which is a decrease in the mitochondrial membrane potential. nih.govmdpi.com This collapse of the mitochondrial membrane potential is a key step in the intrinsic apoptotic pathway. researchgate.net For instance, certain 1-[3-{3,5-bis(benzylidene)-4-oxo-1-piperidino}-3-oxopropyl]-4-piperidone oximes and their related quaternary ammonium (B1175870) salts were found to lower the mitochondrial membrane potential in CEM leukemia cells. nih.govmdpi.com
As mentioned previously, a key cellular pathway modulated by certain 4-piperidinone analogs is the ubiquitin-proteasome system. nih.govnih.gov By inhibiting the proteasome, these compounds disrupt the normal process of protein degradation within cancer cells. nih.govnih.gov This leads to an accumulation of misfolded and regulatory proteins, which can trigger cell cycle arrest and apoptosis. The ability of these compounds to increase the levels of poly-ubiquitinated proteins serves as evidence of their proteasome-inhibiting activity. nih.gov This mechanism of action is considered a valuable strategy in cancer therapy, as tumor cells are often more sensitive to proteasome inhibition than normal cells. nih.gov
Other In Vitro Pharmacological Explorations
The 4-piperidone core, often functionalized with an oxime group, is recognized as a "privileged scaffold" in medicinal chemistry due to its presence in a wide range of biologically active compounds. Researchers have synthesized and evaluated numerous derivatives for various therapeutic potentials.
The anti-inflammatory potential of 4-piperidone analogs has been a subject of considerable investigation. Studies have primarily utilized in vitro models, such as lipopolysaccharide (LPS)-stimulated macrophage cell lines, to screen for and elucidate the mechanisms of these compounds.
A notable class of analogs, 3,5-bis(arylidene)-4-piperidones (BAPs), has demonstrated significant anti-inflammatory properties. nih.gov Research has shown that certain N-arylsulfonyl-3,5-bis(arylidene)-4-piperidones can significantly inhibit the secretion of pro-inflammatory cytokines, including interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), in LPS-induced RAW264.7 macrophage cells. nih.govnih.gov The mechanism for some of these analogs, particularly trifluoromethyl-substituted BAPs, is linked to the inhibition of NF-κB activation, a key signaling pathway in the inflammatory process. Furthermore, diarylidene-N-methyl-4-piperidone derivatives, considered curcumin (B1669340) analogs, have been assessed for their ability to reduce inflammatory responses in activated macrophages. chemrxiv.org These studies often measure the production of nitric oxide (NO), a key inflammatory mediator, using the Griess assay. chemrxiv.org
The oxime functional group itself is also associated with anti-inflammatory activity. nih.gov Some oxime derivatives have exhibited anti-inflammatory effects comparable to standard drugs like indomethacin (B1671933) and dexamethasone (B1670325) in various in vitro models. nih.gov For instance, studies on 1,3-dimethyl 2,6-diphenyl piperidine 4-one oxime have indicated potent anti-inflammatory activity. researchgate.net
| Compound Class/Analog | In Vitro Model | Key Findings | Reference |
|---|---|---|---|
| N-arylsulfonyl-3,5-bis(arylidene)-4-piperidones | LPS-induced RAW264.7 cells | Significant inhibition of IL-6 and TNF-α secretion. | nih.govnih.gov |
| Trifluoromethyl-substituted 3,5-bis(arylidene)-4-piperidones (BAPs) | RAW264.7 cells | Inhibited the phosphorylation of IκB and p65, key steps in NF-κB activation. | tandfonline.com |
| Diarylidene-N-Methyl-4-Piperidones (DANMPs) | LPS and IFNγ-stimulated RAW264.7 macrophages | Decreased levels of inflammatory responses. | chemrxiv.org |
| 1,3-dimethyl 2,6-diphenyl piperidine 4-one oxime | Not specified in abstract | Demonstrated potent anti-inflammatory activity. | researchgate.net |
Oxidative stress is implicated in the pathogenesis of numerous diseases, making the development of antioxidant compounds a key research area. Piperidin-4-one oxime derivatives have been synthesized and evaluated for their ability to scavenge free radicals and mitigate oxidative damage.
Standard in vitro assays, such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays, are commonly employed to determine antioxidant capacity. chemrxiv.orgresearchgate.net A study on vanillin-derived piperidin-4-one oxime esters demonstrated that the substitution pattern on the phenyl ester group plays a preponderant role in the compound's antioxidant activity. nih.gov Notably, some of these synthesized esters emerged as more potent antioxidants than the standard butylated hydroxyanisole (BHA). nih.gov
Similarly, diarylidene-N-methyl-4-piperidone (DANMP) analogs have been screened for their antioxidant activity using the cell-free DPPH radical scavenging assay, with some compounds showing improved radical scavenging behavior compared to the benchmark, ascorbic acid. chemrxiv.org Further research into 1,3-dimethyl 2,6-diphenyl piperidine 4-one oxime also confirmed its concentration-dependent antioxidant activity through DPPH and superoxide (B77818) radical scavenging assays. researchgate.net The collective findings suggest that the piperidin-4-one oxime scaffold is a promising backbone for developing novel antioxidant agents. innovareacademics.inresearchgate.net
| Compound Class/Analog | Assay Method | Key Findings | Reference |
|---|---|---|---|
| Vanillin derived piperidin-4-one oxime esters | ABTS radical scavenging assay | Some analogs (5i, 5j) showed superior antioxidant activity compared to standard BHA. | researchgate.netnih.gov |
| Diarylidene-N-Methyl-4-Piperidones (DANMPs) | DPPH radical scavenging assay | Some compounds possessed improved radical scavenging behavior versus ascorbic acid. | chemrxiv.org |
| 1,3-dimethyl 2,6-diphenyl piperidine 4-one oxime | DPPH and Superoxide radical scavenging assays | Exhibited concentration-dependent antioxidant activity comparable to ascorbic acid. | researchgate.net |
| Phenylacetamidine based amido-carbonyl oximes | Total antioxidant activity, reducing power, free radical scavenging, metal chelating, H₂O₂ scavenging | Compounds exhibited good antioxidant activities compared to standards (BHA, BHT, Trolox). | semanticscholar.org |
The investigation into the neuroprotective effects of 4-piperidinone oximes is a less explored area compared to their anti-inflammatory and antioxidant activities. Direct in vitro studies on 4-Piperidinone, 1,2,5-trimethyl-, oxime or its close analogs for neuroprotection are scarce.
However, research on other piperidine-containing derivatives offers preliminary insights into the potential of this heterocyclic core in treating neurodegenerative conditions. For example, a series of novel cinnamamide-piperidine derivatives were synthesized and evaluated for their ability to protect against glutamate-induced neurotoxicity in SH-SY5Y human neuroblastoma cells. thieme-connect.comthieme-connect.comresearchgate.net This in vitro model mimics the excitotoxic cell death observed in ischemic stroke and other neurological disorders. researchgate.net The study found that several of the synthesized compounds exhibited potent neuroprotective activity, with some being comparable to the positive control, Fenazinel. thieme-connect.comthieme-connect.com These findings, while on structurally distinct molecules, highlight the utility of the piperidine scaffold in the design of neuroprotective agents and suggest that 4-piperidinone oxime analogs could be worthy candidates for future investigation in this therapeutic area.
Advanced Analytical and Methodological Approaches for 4 Piperidinone, 1,2,5 Trimethyl , Oxime Research
Chromatographic Separation and Purity Assessment Techniques (e.g., TLC, GC-MS)
Chromatographic methods are fundamental for the separation of "4-Piperidinone, 1,2,5-trimethyl-, oxime" from reaction mixtures, starting materials, or degradation products, and for the critical assessment of its purity.
Thin-Layer Chromatography (TLC): As a rapid, simple, and inexpensive technique, TLC is well-suited for monitoring reaction progress and for preliminary purity checks. For piperidine (B6355638) derivatives, silica (B1680970) gel 60 F254 plates are commonly used as the stationary phase. nih.gov The choice of mobile phase is critical for achieving good separation. A common mobile phase for related alkaloids is a mixture of toluene (B28343) and ethyl acetate, with varying ratios to optimize the retention factor (Rf value). researchgate.netresearchgate.net Visualization of the spots on the TLC plate can be achieved under UV light (254 nm) or by using chemical staining reagents like Dragendorff's reagent for nitrogen-containing compounds. unodc.org
Gas Chromatography-Mass Spectrometry (GC-MS): This powerful hybrid technique is ideal for the analysis of volatile and thermally stable compounds like piperidinone derivatives. In GC-MS, the gas chromatograph separates the components of a mixture based on their boiling points and interactions with the stationary phase of the column. The separated components then enter the mass spectrometer, which provides detailed structural information based on the mass-to-charge ratio of fragmented ions. This dual detection provides a high degree of confidence in both the identification and quantification of the target compound. The retention time from the GC component serves as an identifier, while the mass spectrum provides a molecular fingerprint that can be compared against spectral libraries for confirmation. rjptonline.org This makes GC-MS an indispensable tool for purity assessment and the identification of trace impurities.
Below is a summary of typical chromatographic techniques applicable to the analysis of "this compound".
| Technique | Stationary Phase | Example Mobile Phase/Carrier Gas | Detection Method | Application |
| TLC | Silica Gel 60 F254 | Toluene:Ethyl Acetate (e.g., 7:3 v/v) researchgate.netresearchgate.net | UV Light (254 nm), Dragendorff's Reagent | Reaction monitoring, Rapid purity check |
| GC-MS | Capillary column (e.g., HP-5MS) | Helium | Mass Spectrometry (MS) | Purity assessment, Impurity identification, Structural confirmation |
| HPLC | C18 reverse-phase column | Acetonitrile/Water with formic acid sielc.com | UV, Mass Spectrometry (MS) | Quantitative analysis, Purity assessment for less volatile derivatives |
Emerging Spectroscopic Techniques for Detailed Structural Analysis
While standard spectroscopic methods like ¹H NMR, ¹³C NMR, and FT-IR provide basic structural confirmation, emerging and advanced techniques offer deeper insights into the complex three-dimensional structure and electronic properties of "this compound".
Two-Dimensional Nuclear Magnetic Resonance (2D-NMR): Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable for the unambiguous assignment of all proton and carbon signals, especially in a molecule with multiple methyl groups and stereocenters. These experiments reveal through-bond connectivity between protons (COSY) and one-bond (HSQC) or multiple-bond (HMBC) correlations between protons and carbons, which is essential for confirming the precise substitution pattern on the piperidinone ring.
Electron Paramagnetic Resonance (EPR) Spectroscopy: While not a routine technique for stable molecules, EPR spectroscopy is a powerful, specialized method for detecting and characterizing species with unpaired electrons. mdpi.com It would be an emergent approach to study the potential formation of iminyl radicals from the oxime functional group under specific conditions, such as UV irradiation or reaction with radical initiators, providing insight into potential reaction mechanisms or degradation pathways. mdpi.com
Computational Chemistry: The integration of quantum chemical calculations, such as Density Functional Theory (DFT), with experimental spectroscopy represents a modern approach to structural analysis. mdpi.com DFT can be used to predict molecular geometry, vibrational frequencies (IR spectra), and NMR chemical shifts. By comparing the computationally predicted spectra with experimental data, a much higher level of confidence in the structural assignment can be achieved. This synergy is particularly useful for resolving ambiguities in stereochemistry or conformational preferences. mdpi.com
The table below outlines the specific information that can be gleaned from these advanced techniques.
| Spectroscopic Technique | Information Provided | Relevance to this compound |
| 2D-NMR (COSY, HSQC, HMBC) | Unambiguous assignment of ¹H and ¹³C signals; proton-proton and proton-carbon connectivities. | Confirms the exact positions of the three methyl groups and the oxime function on the piperidinone scaffold. |
| EPR Spectroscopy | Detection and characterization of radical species (iminyl radicals). mdpi.com | Mechanistic studies of potential photochemical or radical-induced reactions involving the N-O bond of the oxime. |
| DFT Computational Analysis | Predicted molecular geometry, spectroscopic data (IR, NMR), and electronic properties. mdpi.com | Corroborates experimental findings and provides a deeper understanding of the molecule's conformational and electronic structure. |
Bioanalytical Methods for In Vitro Studies (e.g., Ligand-Protein Interaction Studies)
To explore the potential biological relevance of "this compound," various bioanalytical methods can be employed to study its interactions with proteins and other biological macromolecules in vitro. The piperidinone scaffold is recognized as a valuable component in designing molecules that can mimic protein structures or interact with specific biological targets. nih.govresearchgate.net
Computational Docking and Molecular Dynamics: Before experimental work, computational methods can predict how the compound might bind to a protein target. Molecular docking simulations can place the ligand into the binding site of a protein with a known structure, predicting its preferred orientation and calculating a binding score. nih.gov Subsequent molecular dynamics (MD) simulations can then model the behavior of the ligand-protein complex over time, providing insights into the stability of the interaction and identifying key intermolecular forces like hydrogen bonds and hydrophobic contacts. nih.gov
Ligand-Protein Binding Assays: Several experimental techniques can directly measure the interaction between a ligand and a protein.
Surface Plasmon Resonance (SPR): This technique provides real-time, label-free data on the kinetics (on- and off-rates) and affinity (binding constant) of an interaction.
Isothermal Titration Calorimetry (ITC): ITC measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (Kₐ), enthalpy (ΔH), and entropy (ΔS).
Oxime Ligation Chemistry: The oxime functional group itself can be used as a chemical handle. Oxime ligation is a strategy used to tether molecules to peptides or proteins that have been modified to contain an aminooxy or carbonyl group. semanticscholar.org This approach could be used to create derivatives of "this compound" to probe protein-protein interactions or to develop targeted inhibitors. semanticscholar.org
These methods provide a pathway from theoretical prediction to quantitative experimental validation of the compound's bioactivity.
| Method | Principle | Application for this compound |
| Molecular Docking | Computational prediction of ligand binding pose and affinity in a protein's active site. nih.gov | Identifies potential protein targets and predicts key binding interactions to guide experimental design. |
| Molecular Dynamics (MD) | Simulation of the dynamic movements of atoms in the ligand-protein complex over time. nih.gov | Assesses the stability of the predicted binding pose and characterizes the nature of the interactions. |
| Surface Plasmon Resonance (SPR) | Measures changes in refractive index upon ligand binding to an immobilized protein. | Quantifies binding affinity (Kᴅ) and kinetics (kₐ, kₑ) of the ligand-protein interaction. |
| Isothermal Titration Calorimetry (ITC) | Measures the heat change associated with a binding event. | Determines the thermodynamics of binding (Kₐ, ΔH, ΔS), providing a complete energetic profile of the interaction. |
Concluding Perspectives and Future Research Trajectories
Current Gaps and Challenges in 4-Piperidinone, 1,2,5-trimethyl-, oxime Research
Furthermore, there is a dearth of information regarding the compound's fundamental chemical and physical properties. Data on its crystalline structure, stereochemistry of the oxime (E/Z isomerism), and its behavior in different solvent systems are yet to be established. This lack of basic characterization data presents a significant hurdle for any advanced studies or applications.
The biological activity of this compound is another area that remains entirely unexplored. While related piperidone structures have been investigated for a range of bioactivities, this specific oxime has not been screened for any potential therapeutic properties. nih.govnih.gov This represents a substantial gap in our understanding of the molecule's potential utility.
Potential for Novel Derivatization and Scaffold Exploration
Despite the limited direct research, the core structure of this compound presents intriguing possibilities for the development of novel derivatives and chemical scaffolds. The oxime functional group is a versatile handle for a variety of chemical transformations.
For instance, the oxime can be reduced to the corresponding amine, introducing a new point of functionality. It can also undergo the Beckmann rearrangement to form a lactam, fundamentally altering the heterocyclic ring structure. Furthermore, the nitrogen and oxygen atoms of the oxime are potential sites for alkylation or acylation, allowing for the synthesis of a diverse library of new compounds.
Drawing inspiration from research on other piperidone-based molecules, this scaffold could be a starting point for developing compounds with potential therapeutic applications. Studies on other novel 1-substituted-4-piperidone oximes have shown them to be potent cytotoxins against various cancer cell lines, suggesting a potential avenue for anticancer drug discovery. nih.gov The 3,5-bis(ylidene)-4-piperidone scaffold, a related structural motif, is considered a curcumin (B1669340) mimic and has been explored for a wide range of biological activities, including antitumor, anti-inflammatory, and antimicrobial properties. nih.gov These examples highlight the potential for using the 1,2,5-trimethyl-4-piperidinone oxime core to build more complex and biologically active molecules.
Table 1: Potential Derivatization Reactions of this compound
| Reaction Type | Potential Reagents | Resulting Functional Group/Scaffold |
| Reduction | LiAlH4, NaBH4 | Primary Amine |
| Beckmann Rearrangement | H2SO4, PCl5 | Lactam |
| O-Alkylation | Alkyl halides, Base | O-Alkyl Oxime Ether |
| N-Alkylation | Alkyl halides, Base | Nitrone |
| Cycloaddition Reactions | Dienes, Dipolarophiles | Novel Heterocyclic Systems |
Directions for Advanced Computational and Mechanistic Studies
In the absence of extensive experimental data, advanced computational and mechanistic studies can provide valuable insights into the properties and reactivity of this compound and guide future experimental work.
Density Functional Theory (DFT) calculations could be employed to predict the stable geometries of the E and Z isomers of the oxime and to calculate their spectroscopic properties (such as NMR and IR spectra), which would be invaluable for their future identification and characterization. Computational methods can also be used to study the reaction mechanisms of potential derivatization reactions, such as the Beckmann rearrangement, providing a deeper understanding of the factors that control product formation.
Furthermore, molecular docking studies could be performed to investigate the potential binding of this compound and its hypothetical derivatives to various biological targets. Drawing parallels from computational studies on other pyridinium (B92312) oximes, which have been investigated as reactivators for inhibited acetylcholinesterase, similar in silico screening could identify potential therapeutic targets for this compound. researchgate.net Such computational screening could prioritize the synthesis of derivatives with a higher probability of exhibiting desired biological activities, thus making future experimental work more efficient.
Q & A
Basic: What synthetic routes are effective for preparing 4-Piperidinone, 1,2,5-trimethyl-, oxime derivatives, and what analytical methods confirm their purity?
Answer:
Synthesis typically involves condensation reactions using oxime-forming reagents (e.g., hydroxylamine) under controlled pH and temperature. For example, highlights the use of Hg(II)-EDTA and N-methylacetamid/H₂O as catalysts in polar solvents, with purification via column chromatography or crystallization . Key analytical methods include:
- IR spectroscopy : To confirm oxime formation (C=N stretch ~1600–1650 cm⁻¹) .
- NMR (¹H and ¹³C) : To verify substituent positions (e.g., methyl groups at 1,2,5-positions) .
- Mass spectrometry (MS) : For molecular weight validation .
Basic: What safety precautions are necessary when handling 4-Piperidinone derivatives based on their hazard profiles?
Answer:
GHS classifications indicate risks of skin/eye irritation and respiratory toxicity (H315, H319, H335) . Essential precautions include:
- Personal protective equipment (PPE) : Gloves, goggles, and lab coats.
- Ventilation : Use fume hoods to avoid inhalation .
- First aid : Immediate rinsing for eye/skin contact and medical consultation if ingested .
Advanced: How does the choice of base influence the yield of fused heterocycles in reactions involving 4-Piperidinone oxime derivatives?
Answer:
Superbasic media like rubidium hydroxide (RbOH) enhance yields by promoting retro-Mannich reactions during aromatization. shows that switching from KOH to RbOH increased yields of fused pyrroles from 16% to 45% by stabilizing intermediates . Optimization steps:
- Screen bases with varying pKa values.
- Monitor reaction kinetics via TLC or HPLC to identify optimal conditions .
Advanced: What role do oxime functional groups play in the reactivity of piperidinone derivatives under dehydrating conditions?
Answer:
Oxime groups (-NOH) participate in cyclization and dehydration pathways. demonstrates their involvement in forming pyrido-oxadiazin derivatives via intramolecular nucleophilic attack, leading to fused heterocycles . Mechanistic insights:
- Dehydration : Oxime → nitrile under acidic conditions.
- Cyclization : Oxime acts as a directing group for regioselective bond formation .
Basic: Which spectroscopic techniques are most reliable for characterizing the structural integrity of 4-Piperidinone oxime compounds?
Answer:
- ¹H/¹³C NMR : Assign methyl group environments (e.g., 1,2,5-substitution patterns) and confirm oxime tautomerism (E/Z isomerism) .
- UV/vis spectroscopy : Detect conjugated systems in reaction byproducts .
- High-resolution MS (HRMS) : Validate molecular formulas with <5 ppm error .
Advanced: How can researchers resolve contradictions in reported reaction yields for heterocycle formation from 4-Piperidinone oxime precursors?
Answer:
Contradictions often arise from variations in reaction media or catalysts. For example, shows that RbOH improves yields over KOH by enhancing intermediate stability . Methodological solutions:
- Replicate conditions with controlled variables (solvent, temperature).
- Use kinetic studies (e.g., in situ IR) to track intermediate formation.
- Cross-reference synthetic protocols with spectral data repositories (e.g., PubChem) .
Advanced: What strategies mitigate racemization in peptide-like derivatives of 4-Piperidinone oxime?
Answer:
Racemization during coupling steps can be minimized using sterically hindered bases like N-methylpiperidine ( ). Key steps:
- Use mixed anhydride coupling methods with low-polarity solvents.
- Monitor optical rotation or chiral HPLC to assess enantiopurity .
Basic: What are the applications of 4-Piperidinone oxime derivatives in medicinal chemistry?
Answer:
These derivatives serve as precursors for bioactive molecules, such as Clebopride ( ). Research applications include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
